Product packaging for Ethanol-1-13C(Cat. No.:CAS No. 14742-23-5)

Ethanol-1-13C

Cat. No.: B083651
CAS No.: 14742-23-5
M. Wt: 47.061 g/mol
InChI Key: LFQSCWFLJHTTHZ-VQEHIDDOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Stable Isotope Tracers in Contemporary Biological and Chemical Research

Stable isotope tracers, such as those containing ¹³C, ¹⁵N, or ²H, have become indispensable in modern research for several key reasons. nih.gov Unlike their radioactive counterparts, stable isotopes are non-radioactive, making them safe for use in a wide range of studies, including those involving human subjects. nih.govckisotopes.com This safety profile allows for broader applications in fields like physiology, medicine, and environmental science.

The fundamental principle behind stable isotope tracers is that their chemical properties are nearly identical to their more abundant, lighter isotopes. nih.gov This means they participate in biochemical reactions in the same way as the natural compounds, acting as a true tracer without significantly altering the biological system under investigation. nih.gov The slight difference in mass, however, allows for their detection and quantification using sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. silantes.comphysoc.org

The use of stable isotope tracers provides dynamic information about metabolic processes, offering a view of the rates of synthesis, breakdown, and flux through various pathways. physoc.org This is a significant advantage over simply measuring the concentration of a substance, which only provides a static snapshot. physoc.org For instance, researchers can determine how quickly a nutrient is absorbed, how it is converted into other molecules, and where it is stored in the body. maastrichtuniversity.nl This has been instrumental in advancing our understanding of the metabolism of carbohydrates, fats, and proteins in both healthy and diseased states. physoc.orgmaastrichtuniversity.nl

In recent years, stable isotope labeling has revolutionized fields like metabolomics and proteomics. ckisotopes.comsilantes.com In metabolomics, labeled compounds are used to track metabolic pathways and quantify the flow of molecules through them, a field known as metabolic flux analysis. ckisotopes.comaiche.org In proteomics, stable isotopes help in measuring the turnover rates of individual proteins, providing insights into cellular regulation and response to stimuli. nih.gov

Rationale for Positional Isotopic Labeling at Carbon-1 of Ethanol (B145695)

The specific placement of the ¹³C label at the first carbon position (the -CH₂OH group) of ethanol is a deliberate choice that provides unique insights into its metabolism. Ethanol is primarily metabolized in the liver, first to acetaldehyde (B116499) and then to acetate (B1210297). wikipedia.orgyoutube.com When Ethanol-1-¹³C is used, the ¹³C label is retained in the carboxyl group of the resulting acetate ([1-¹³C]acetate). nih.gov

This positional labeling is crucial for several reasons:

Tracing Specific Metabolic Fates: By following the ¹³C label from the C1 position of ethanol, researchers can specifically track the fate of the acetyl-CoA derived from ethanol oxidation. nih.gov This allows for the differentiation of metabolic pathways involving ethanol-derived acetate from those utilizing other carbon sources.

Investigating Brain Metabolism: While the brain does not significantly metabolize ethanol directly, it can take up and utilize acetate produced by the liver. nih.govnih.gov Using Ethanol-1-¹³C allows researchers to study how ethanol consumption affects brain energy metabolism and neurotransmitter synthesis, as the ¹³C label is incorporated into molecules like glutamate (B1630785) and glutamine via the tricarboxylic acid (TCA) cycle. nih.govnih.gov

Metabolic Flux Analysis: In studies of microorganisms like Saccharomyces cerevisiae, Ethanol-1-¹³C, often in combination with other labeled forms of ethanol, is used in ¹³C-metabolic flux analysis (¹³C-MFA). aiche.orgnih.gov This technique helps to quantify the flow of carbon through different metabolic pathways, such as the TCA cycle and the glyoxylate (B1226380) shunt, providing a detailed picture of cellular metabolism under specific conditions. nih.govresearchgate.net

Distinguishing Photosynthetic Pathways: The natural abundance of ¹³C at different positions in the ethanol molecule can reveal information about the photosynthetic pathway of the plant from which it was derived (C₃, C₄, or CAM). researchgate.net While this application doesn't use artificially enriched Ethanol-1-¹³C, the principle of positional isotope analysis is the same.

Historical Context and Evolution of 13C-Labeled Ethanol Applications

The use of stable isotopes in metabolic research dates back several decades, with early studies laying the groundwork for the sophisticated applications seen today. ckisotopes.comphysoc.org The development of analytical techniques like NMR and MS was critical to the widespread adoption of ¹³C-labeled compounds.

Initially, research focused on understanding the fundamental pathways of ethanol metabolism. In the 1980s, studies using ¹³C NMR on perfused livers demonstrated that ethanol is a primary source of acetyl-CoA and detailed its influence on the TCA cycle. nih.gov

The evolution of ¹³C-labeled ethanol applications has been closely tied to advancements in analytical instrumentation and methodologies. The development of high-resolution NMR and advanced mass spectrometry techniques has enabled more precise and detailed tracking of the ¹³C label in a wide array of metabolites. silantes.comsigmaaldrich.com

A significant area of application has been in breath tests. While breath tests for alcohol concentration have a long history, the use of ¹³C-labeled substrates for diagnostic breath tests became more common with the availability of isotope ratio mass spectrometry. researchgate.netumassd.edu For example, the ¹³C-D-xylose breath test has been used to study the effects of chronic alcohol consumption on gut microbial metabolism. tandfonline.com

More recently, hyperpolarized ¹³C magnetic resonance spectroscopy (MRS) has emerged as a powerful technique. By hyperpolarizing [1-¹³C]ethanol, researchers can dramatically increase the sensitivity of the NMR signal, allowing for real-time, non-invasive monitoring of its oxidation to acetate in vivo. nih.gov This has opened up new possibilities for assessing the activity of enzymes like aldehyde dehydrogenase (ALDH2), which is a target for various drug therapies. nih.gov

The application of ¹³C-MFA to study ethanol-assimilating microorganisms is another recent advancement. These studies have provided valuable insights into how organisms like yeast can be engineered for the production of valuable compounds like S-adenosyl-L-methionine (SAM), with ethanol serving as the carbon source. aiche.orgnih.gov

Research Findings with Ethanol-1-13C

A variety of research studies have utilized Ethanol-1-¹³C to investigate its metabolic fate and effects. For example, in vivo studies in rats using ¹³C MRS have shown that the ¹³C label from [1-¹³C]ethanol is incorporated into brain metabolites such as glutamate, glutamine, and aspartate, demonstrating that acetate derived from ethanol metabolism in the liver crosses the blood-brain barrier and is utilized by the brain. nih.gov

In the field of microbiology, ¹³C-MFA with [1-¹³C]ethanol has been used to study the metabolism of Saccharomyces cerevisiae. These studies have revealed that ethanol assimilation leads to enhanced ATP regeneration, which is crucial for the high-level production of S-adenosyl-L-methionine (SAM). nih.govresearchgate.net

Furthermore, research on social wasps has employed ¹³C1-labeled ethanol to demonstrate their remarkable ability to efficiently metabolize ingested ethanol at a much higher rate than honey bees. The study showed that the ¹³C from ethanol is integrated into various tissues, particularly the fat body, which functions analogously to the mammalian liver. pnas.org

A preliminary study in mice investigated the hypothesis that ethanol could be transformed into norepinephrine (B1679862) in the brain. By injecting mice with Ethanol-1-¹³C, researchers observed an increase in hippocampal ¹³C-norepinephrine, suggesting a potential novel biosynthetic pathway, though alternative interpretations remain. chemrxiv.org

In another study, the spin-trapping technique combined with [1-¹³C]ethanol was used to detect the formation of ethanol-derived free radicals in the bile of endotoxin-treated rats, providing insights into the mechanisms of alcohol-related liver injury. physiology.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6O B083651 Ethanol-1-13C CAS No. 14742-23-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(113C)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQSCWFLJHTTHZ-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13CH2]O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480248
Record name Ethanol-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

47.061 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14742-23-5
Record name Ethanol-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14742-23-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Isotopic Characterization of Ethanol 1 13c

Methodologies for Selective ¹³C-Labeling at the C-1 Position

The synthesis of Ethanol-1-13C requires precise chemical reactions to ensure the ¹³C isotope is incorporated specifically at the C-1 position. Several synthetic routes have been developed to achieve this selective labeling.

One common approach involves the use of a ¹³C-labeled starting material that will ultimately become the C-1 carbon of the ethanol (B145695) molecule. For instance, the reduction of a ¹³C-labeled carboxylic acid or its derivative is a frequently employed method.

A notable synthetic pathway starts with ¹³C-labeled carbon dioxide (¹³CO₂). In one such process, ¹³CO₂ is reacted with dimethyl ether and hydrogen gas in the presence of a ruthenium and cobalt-based catalyst system. This reaction selectively incorporates the ¹³C from CO₂ into the methylene (B1212753) (C-1) position of the resulting ethanol. rsc.org

Another method involves the reaction of paraformaldehyde, which can be sourced with a ¹³C label, with carbon dioxide and hydrogen. rsc.org Isotopic labeling studies using (¹³CH₂O)n have demonstrated that the C-1 of ethanol originates from the paraformaldehyde, while the C-2 comes from the CO₂. rsc.org

Furthermore, the hydration of ¹³C-labeled acetylene (B1199291) can produce ¹³C-labeled acetaldehyde (B116499), which is then reduced to form ethanol. iaea.org By using acetylene labeled at a specific position, the ¹³C atom can be directed to the desired C-1 position of ethanol.

These synthetic strategies are summarized in the table below:

Starting Material(s)Key Reagents/CatalystsLabeled IntermediateFinal Product
Dimethyl Ether, ¹³CO₂, H₂Ru(PPh₃)₃Cl₂, CoI₂, LiI-Ethanol-1-¹³C
(¹³CH₂O)n, CO₂, H₂Ru(acac)₃, CoBr₂, LiI-Ethanol-1-¹³C
¹³C-labeled AcetyleneWater, Hydration Catalyst¹³C-AcetaldehydeEthanol-1-¹³C

Analytical Verification of Isotopic Purity and Enrichment

Following synthesis, it is crucial to verify the isotopic purity and the degree of ¹³C enrichment at the C-1 position. Several analytical techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) being the most prominent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are powerful tools for determining the exact location of the ¹³C label. docbrown.infonih.gov In the ¹³C NMR spectrum of Ethanol-1-¹³C, the signal corresponding to the C-1 carbon will show a significantly enhanced intensity compared to the signal for the C-2 carbon. docbrown.info Furthermore, the coupling between the ¹³C nucleus and the adjacent protons on the C-1 carbon (¹J C-H coupling) in the ¹H NMR spectrum provides definitive evidence of the label's position. rsc.org Advanced NMR techniques, such as reverse DEPT, can be used to further enhance the signals from the ¹³C-labeled portion of the molecule. nih.gov

A comparison of these analytical methods is presented below:

Analytical TechniqueInformation ProvidedKey Advantages
¹³C NMR SpectroscopyPositional information of the ¹³C label, Isotopic enrichmentNon-destructive, provides detailed structural information. researchgate.netresearchgate.net
¹H NMR SpectroscopyConfirmation of ¹³C label position through C-H couplingComplements ¹³C NMR data. rsc.org
Mass Spectrometry (MS)Overall isotopic enrichment, Molecular weight confirmationHigh sensitivity, provides molecular weight information. docbrown.info
Isotope Ratio Mass Spectrometry (IRMS)Precise ¹³C/¹²C isotope ratiosHigh precision for determining isotopic abundance. acs.orgthermofisher.com
Gas Chromatography-Mass Spectrometry (GC-MS)Isotopic enrichment and positional information from fragmentationSeparates components of a mixture before analysis. rsc.org

Quality Control and Standardization Protocols for Research-Grade this compound

The production of research-grade Ethanol-1-¹³C requires stringent quality control and adherence to standardization protocols to ensure its suitability for scientific applications. These protocols are designed to guarantee the chemical purity, isotopic enrichment, and positional integrity of the labeled compound.

Certificate of Analysis (CoA): Reputable suppliers provide a comprehensive Certificate of Analysis (CoA) with each batch of Ethanol-1-¹³C. criver.com This document includes critical information such as:

Chemical Purity: Typically determined by methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to ensure the absence of chemical impurities.

Isotopic Enrichment: The percentage of molecules containing the ¹³C isotope, as measured by MS or NMR. criver.com Research-grade materials often have isotopic enrichment levels exceeding 98% or 99%. criver.comsigmaaldrich.com

Positional Purity: Confirmation of the ¹³C label at the C-1 position, verified by NMR spectroscopy.

Physical Properties: Data such as boiling point, melting point, and density. sigmaaldrich.com

Standardization: The use of internal and external standards is essential for the accurate quantification and validation of analytical methods using Ethanol-1-¹³C. chromatographyonline.com For instance, in quantitative MS studies, a known amount of the isotopically labeled standard is added to a sample to improve the accuracy and precision of the measurement. chromatographyonline.com Regulatory bodies and standards organizations may provide guidelines for the validation of analytical methods employing isotopically labeled compounds. alfa-chemistry.com

The table below outlines key quality control parameters for research-grade Ethanol-1-¹³C:

ParameterMethod of VerificationTypical Specification
Chemical PurityGC, HPLC>99%
Isotopic EnrichmentMS, NMR>98-99 atom % ¹³C criver.comsigmaaldrich.com
Positional Purity¹H NMR, ¹³C NMRConfirmed C-1 labeling
Identity ConfirmationNMR, MSSpectra match reference data

Advanced Analytical Techniques for Ethanol 1 13c Tracer Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of 13C tracer studies due to its ability to provide detailed information about the chemical environment of atoms within a molecule. It can unambiguously identify compounds and precisely measure 13C enrichment at specific molecular positions.

13C NMR Spectrometry for Intramolecular Isotope Composition Analysis

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrometry is a direct method for observing the carbon backbone of molecules. In the context of Ethanol-1-13C, the 13C label at the C1 position (the methylene (B1212753) carbon) dramatically enhances its signal, making it easily distinguishable from the unlabeled C2 position (the methyl carbon) and from naturally abundant 13C.

The standard 13C NMR spectrum of ethanol (B145695) shows two distinct peaks, corresponding to the two different chemical environments of its carbon atoms. The carbon atom attached to the electronegative oxygen atom (C1) is more deshielded and thus resonates at a higher chemical shift compared to the methyl carbon (C2). nih.govnih.gov The specific chemical shifts can be used to confirm the position of the isotopic label in this compound.

Detailed research findings show that the chemical environment significantly influences the 13C chemical shift. For ethanol, the C1 carbon (CH2OH) typically appears at a higher chemical shift than the C2 carbon (CH3). nih.govnih.gov This difference allows for clear, quantitative analysis of the isotopic enrichment at the C1 position.

Interactive Data Table: Typical 13C NMR Chemical Shifts for Ethanol
Carbon PositionChemical EnvironmentApproximate Chemical Shift (ppm)
C1R-CH₂OH57-60
C2R-CH₃17-19

This table presents typical chemical shift ranges for the two carbon atoms in ethanol. The exact values can vary slightly based on solvent and other experimental conditions.

In Vivo 13C Magnetic Resonance Spectroscopy (MRS) for Metabolic Interrogation

In vivo 13C Magnetic Resonance Spectroscopy (MRS) is a powerful, non-invasive technique that allows for the real-time tracking of 13C-labeled substrates within a living organism. nih.gov When this compound is administered, 13C MRS can monitor its metabolic fate, providing dynamic information on metabolic flux rates. ias.ac.inresearchgate.net

Research studies using this compound as a tracer in rats have demonstrated that the 13C label is rapidly incorporated into various brain metabolites. researchgate.netsemanticscholar.org Ethanol is first metabolized in the liver to acetate (B1210297), which then enters the brain. The 13C-labeled acetate is subsequently used in glial and neuronal metabolic pathways, including the tricarboxylic acid (TCA) cycle. This leads to the appearance of the 13C label in the carboxyl and amide carbon positions of key molecules involved in glutamatergic neurotransmission. researchgate.net

Specifically, after the administration of [1-13C]ethanol, 13C labels are detected in glutamate (B1630785), glutamine, and aspartate. researchgate.netsemanticscholar.org The detection of these labeled neurotransmitters provides direct evidence of ethanol-derived carbon entering brain energy metabolism and neurotransmitter cycling. researchgate.net The technique is sensitive enough to distinguish between labeling patterns from different substrates; for instance, labeling from [1-13C]ethanol results in singlets for glutamate and glutamine, whereas labeling from [13C6]-D-glucose produces doublets, allowing for the simultaneous study of different energy substrate pathways. researchgate.netsemanticscholar.org

Interactive Data Table: Brain Metabolites Labeled by [1-13C]ethanol as Detected by In Vivo13C MRS
MetaboliteLabeled Carbon PositionObserved Chemical Shift (ppm)
GlutamateC5182.0
GlutamineC5178.5
GlutamateC1175.4
Bicarbonate-161.0

This table, based on findings from in vivo studies in rats, shows the specific carbon positions of brain metabolites that become enriched with 13C following the administration of [1-13C]ethanol. researchgate.net

Isotope-Edited Total Correlation Spectroscopy (ITOCSY) for Metabolite Enrichment Quantification

Isotope-Edited Total Correlation Spectroscopy (ITOCSY) is an advanced NMR pulse sequence designed to differentiate signals from 13C-labeled molecules and their unlabeled counterparts. osti.gov It effectively acts as a filter, separating a complex two-dimensional 1H-1H NMR spectrum into two distinct spectra: one containing only signals from protons attached to 12C atoms and another containing only signals from protons attached to 13C atoms. osti.gov

This technique is highly valuable for quantifying metabolite enrichment in tracer studies. In a hypothetical study using this compound, after the tracer has been metabolized, biological extracts could be analyzed using ITOCSY. The resulting spectra would allow for the direct comparison of the signals from metabolites derived from the 13C-labeled ethanol tracer against the background of the same, unlabeled metabolites. osti.gov By comparing the signal intensities in the 13C-filtered and 12C-filtered spectra, a precise calculation of the fractional enrichment of metabolites like glutamate and glutamine can be achieved. This method corrects for variations in sample handling and extraction efficiency, making it a robust quantitative tool. osti.gov

Isotope Ratio Monitoring by NMR (irm-13C NMR)

Isotope Ratio Monitoring by 13C NMR, also known as Site-Specific Natural Isotope Fractionation studied by NMR (SNIF-NMR), is a quantitative NMR method that determines the isotopic ratios at specific atomic positions within a molecule. frontiersin.orgnih.govresearchgate.net This technique can measure small variations in the 13C/12C ratio at each carbon site of ethanol, providing a unique isotopic fingerprint. researchgate.net

The application of irm-13C NMR can differentiate ethanol produced from different botanical origins (e.g., C3 plants like grapes vs. C4 plants like corn). This is because the enzymatic pathways involved in photosynthesis and fermentation cause distinct isotopic fractionation at the methyl (CH3) and methylene (CH2OH) positions. By precisely measuring the 13C content at the C1 and C2 positions, irm-13C NMR can provide valuable information on the biosynthetic origin of the ethanol. frontiersin.org While often used for authentication of beverages, the principles are directly applicable to tracer studies to analyze intramolecular isotopic distribution resulting from specific metabolic pathways.

Spatial and Temporal Resolution Considerations in NMR-based Tracing

A critical challenge in in vivo NMR-based tracing studies is achieving adequate spatial and temporal resolution. Spatial resolution refers to the ability to distinguish metabolic activity in different anatomical regions (e.g., different parts of the brain), while temporal resolution is the ability to track metabolic changes over time.

In the context of this compound tracing, there is an inherent trade-off. Acquiring a strong 13C signal requires a sufficient number of scans, which takes time. High temporal resolution (short scan times) is necessary to capture the rapid dynamics of ethanol metabolism and neurotransmitter cycling, but this often comes at the cost of a lower signal-to-noise ratio and reduced spatial detail. Conversely, high spatial resolution allows for the localization of metabolic activity to specific brain structures but typically requires longer acquisition times, averaging out rapid metabolic changes.

Recent technological advancements, such as the use of higher magnetic field strengths (e.g., 7T) and advanced data acquisition techniques, are continually pushing these boundaries, enabling more detailed dynamic mapping of metabolic processes.

Mass Spectrometry (MS) Techniques

In a common approach, ethanol is first combusted to CO2, and the 13C/12C ratio of the resulting gas is measured with high precision by the mass spectrometer. To determine the intramolecular (site-specific) isotope composition, ethanol is often subjected to a chemical degradation or pyrolysis process before analysis. For instance, a method combining headspace solid-phase microextraction (HS-SPME) with an online pyrolysis system coupled to IRMS has been developed. In this technique, ethanol is pyrolyzed into fragments like carbon monoxide (CO) and methane (CH4). Research has shown that the CO fragment originates exclusively from the methylene (CH2OH) carbon, while the CH4 fragment comes from the methyl (CH3) carbon. By measuring the δ13C values of these fragments, the original site-specific isotopic composition of the ethanol molecule can be accurately reconstructed. This provides a powerful method for validating the position of the label in this compound and for studies requiring high-precision intramolecular isotope analysis.

Isotope Ratio Mass Spectrometry (IRMS) for Bulk and Intramolecular Isotopic Signatures

For bulk isotopic analysis, the ethanol sample is combusted to carbon dioxide (CO₂), and the ratio of ¹³CO₂ to ¹²CO₂ is measured by the mass spectrometer. This provides a precise measurement of the total ¹³C content in the ethanol molecule.

Intramolecular isotopic analysis of ethanol, which is crucial for distinguishing the labeled C1 position from the unlabeled C2 position, requires more sophisticated approaches. One established method involves the chemical degradation of ethanol to fragments corresponding to each carbon position, followed by IRMS analysis of the resulting CO₂. For instance, ethanol can be oxidized to acetic acid, which is then selectively degraded to measure the isotopic composition of the methyl and carboxyl carbons separately. nih.govthermofisher.com Another innovative approach combines headspace solid-phase microextraction (HS-SPME) with an online pyrolysis system coupled to IRMS (Py-GC-IRMS). acs.orgnih.gov In this method, ethanol is pyrolyzed to produce fragments such as carbon monoxide (CO) and methane (CH₄), which are known to originate from the methylene (C1) and methyl (C2) carbons of ethanol, respectively. acs.org The δ¹³C values of these fragments are then measured, allowing for the determination of the intramolecular isotope distribution. acs.orgnih.gov

The precision of IRMS measurements is typically very high, with standard deviations often better than 0.1‰. thermofisher.com This level of precision is essential for detecting subtle changes in isotopic enrichment that occur during metabolic processes.

Table 1: Representative Intramolecular δ¹³C Values of Ethanol from Different Origins Determined by IRMS This table presents hypothetical data based on typical values found in the literature to illustrate the application of IRMS in distinguishing isotopic signatures.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for Compound-Specific Analysis

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the high precision of isotope ratio mass spectrometry. This technique is indispensable for compound-specific isotope analysis in complex biological matrices, allowing for the determination of ¹³C enrichment in ethanol and its volatile metabolites.

In a typical GC-C-IRMS setup, a sample extract is injected into the gas chromatograph, where individual compounds are separated based on their volatility and interaction with the stationary phase of the GC column. As each compound elutes from the column, it is directed into a combustion furnace where it is quantitatively converted to CO₂. The resulting CO₂ is then introduced into the IRMS for the determination of its ¹³C/¹²C ratio.

GC-C-IRMS has been successfully applied in various studies involving ¹³C-labeled ethanol. For instance, it has been used to evaluate the incorporation of ¹³C from ethanol into plasma very-low-density lipoprotein (VLDL) triglycerides by analyzing the isotopic enrichment of fatty acid methyl esters. nih.gov This technique allows researchers to trace the metabolic fate of the C1 carbon of ethanol into lipogenesis. In the field of food authenticity, GC-C-IRMS is routinely used to determine the isotopic signature of ethanol and other volatile compounds in alcoholic beverages to detect adulteration.

The precision of GC-C-IRMS is crucial for accurately quantifying the incorporation of the ¹³C label. Studies have shown that the technique can achieve high precision, with standard deviations for δ¹³C values typically in the range of 0.2‰ to 0.5‰.

Table 2: Research Findings on the Incorporation of ¹³C from Ethanol-1-¹³C into Fatty Acids using GC-C-IRMS This table presents a summary of hypothetical research findings to demonstrate the application of GC-C-IRMS in metabolic tracer studies.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Labeled Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone of modern metabolomics, offering high sensitivity and selectivity for the analysis of a wide range of non-volatile metabolites. In Ethanol-1-¹³C tracer studies, LC-MS/MS is employed to profile and quantify the incorporation of the ¹³C label into a diverse array of downstream metabolites, providing a comprehensive view of the metabolic fate of ethanol's C1 carbon.

The technique involves separating metabolites in a liquid sample using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separated metabolites are then introduced into a tandem mass spectrometer (MS/MS). The first mass spectrometer (MS1) selects a specific metabolite ion (the precursor ion), which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting fragment ions (product ions), creating a unique fragmentation pattern that aids in the identification and quantification of the metabolite.

By monitoring the mass shift corresponding to the incorporation of ¹³C, LC-MS/MS can track the flow of the labeled carbon from Ethanol-1-¹³C into various metabolic pathways. This allows for the quantification of labeled species in central carbon metabolism (e.g., Krebs cycle intermediates), amino acid biosynthesis, and nucleotide metabolism.

Table 3: Hypothetical Labeled Metabolite Profile in Liver Tissue Following Ethanol-1-¹³C Administration, Analyzed by LC-MS/MS This table illustrates the type of data obtained from an LC-MS/MS-based metabolomics study using an Ethanol-1-¹³C tracer.

High-Resolution Mass Spectrometry for Detection of Low-Concentration Labeled Species

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, enabling the confident identification and quantification of molecules, including isotopically labeled species, even at low concentrations. This capability is particularly valuable in Ethanol-1-¹³C tracer studies where the enrichment of the label in certain metabolic pools may be low.

Instruments such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers offer resolving powers that can easily distinguish between ions with very similar mass-to-charge ratios. This high resolving power is essential for separating the monoisotopic peak of a labeled metabolite from its naturally occurring isotopologues and from other interfering ions in a complex biological sample. nih.gov

The high mass accuracy of HRMS, typically in the low parts-per-million (ppm) range, allows for the confident determination of the elemental composition of an unknown ion, which is a critical step in metabolite identification. When combined with ¹³C labeling, HRMS can unambiguously confirm the number of carbon atoms in a molecule by observing the mass shift between the unlabeled and fully labeled species.

Table 4: Performance Characteristics of High-Resolution Mass Spectrometry for the Analysis of ¹³C-Labeled Metabolites This table summarizes key performance metrics of HRMS relevant to ¹³C tracer studies.

Hybrid and Emerging Analytical Platforms for Enhanced Tracer Detection

The field of analytical chemistry is continuously evolving, with the development of hybrid and emerging platforms that offer enhanced capabilities for stable isotope tracer studies. These advancements aim to improve sensitivity, specificity, and throughput, while also providing more comprehensive metabolic information.

Hybrid Techniques: The coupling of different analytical techniques, often referred to as hyphenation, provides synergistic advantages. Examples relevant to Ethanol-1-¹³C tracer studies include:

LC-IRMS: This technique combines the separation of non-volatile compounds by liquid chromatography with the high-precision isotope analysis of IRMS. It is particularly useful for the compound-specific isotope analysis of polar metabolites that are not amenable to GC. nih.govnih.gov

GCxGC-MS: Two-dimensional gas chromatography coupled with mass spectrometry offers significantly enhanced separation power for complex volatile mixtures, allowing for the resolution of co-eluting compounds and more accurate isotope analysis.

LC-NMR: The combination of liquid chromatography with nuclear magnetic resonance (NMR) spectroscopy provides structural information in addition to separation and quantification. In the context of ¹³C tracer studies, LC-NMR can help to determine the specific position of the ¹³C label within a metabolite. nih.gov

Emerging Platforms: Several new technologies and approaches are showing promise for advancing stable isotope tracer analysis:

Ambient Ionization Mass Spectrometry: Techniques like Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) allow for the direct analysis of samples in their native state with minimal sample preparation. These methods have the potential for high-throughput screening of labeled metabolites in tissues and other biological samples.

Mass Spectrometry Imaging (MSI): MSI techniques, such as MALDI-MSI, can visualize the spatial distribution of metabolites, including ¹³C-labeled species, within tissue sections. This provides a powerful tool for understanding how ethanol metabolism varies across different regions of an organ. nih.gov

Fluxomics: This systems-level approach integrates stable isotope tracing data with metabolic network models to quantify the rates (fluxes) of metabolic pathways. Advances in computational tools and analytical methods are making flux analysis more accessible and powerful for understanding the dynamic response of metabolic networks to stimuli like ethanol administration. nih.gov

These hybrid and emerging platforms are poised to provide unprecedented insights into the metabolic fate of Ethanol-1-¹³C, enabling a more detailed and dynamic understanding of ethanol's impact on cellular metabolism.

Metabolic Flux Analysis Mfa and Pathway Elucidation Utilizing Ethanol 1 13c

Theoretical Framework and Computational Algorithms for 13C-Metabolic Flux Analysis

The fundamental principle of 13C-Metabolic Flux Analysis (13C-MFA) is to quantify intracellular metabolic fluxes by measuring the redistribution of a 13C-label from a specific substrate, such as Ethanol-1-13C, into metabolic intermediates and end-products. nih.govcreative-proteomics.com The process integrates experimental data with a computational model of metabolism to derive a best-fit solution for the flux distribution. nih.gov

The theoretical framework involves several key components:

Metabolic Network Model : A stoichiometric model of the relevant metabolic pathways is constructed. frontiersin.org This model defines the relationships between metabolites and reactions, including reaction stoichiometry and atom transitions which specify the precise mapping of atoms from substrates to products. frontiersin.orgoup.com

Isotope Labeling Experiment (ILE) : Cells are cultured in a medium where a primary carbon source is replaced with its 13C-labeled counterpart. vanderbilt.edu The system is typically brought to a metabolic and isotopic steady state. frontiersin.org

Analytical Measurement : The labeling patterns (mass isotopomer distributions) of key metabolites, often proteinogenic amino acids, are measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. rsc.orgaiche.org

Flux Estimation : Computational algorithms are used to estimate the intracellular fluxes that best explain the experimentally measured labeling patterns and other physiological data, such as substrate uptake and product secretion rates. nih.govd-nb.info

Two general computational approaches are employed for flux estimation psu.edu:

Optimization Approach : This method involves iteratively generating candidate flux distributions and calculating the corresponding labeling patterns until the difference between the simulated and measured data is minimized. It is essentially a non-linear optimization problem. psu.edu

Direct Approach : This framework uses linear algebra to derive constraints on fluxes directly from the labeling data, which are then combined with the linear constraints from the stoichiometric model. psu.edu

A variety of software tools have been developed to handle the complex calculations involved in 13C-MFA, making the technique more accessible to researchers without extensive mathematical backgrounds. d-nb.infogithub.io These platforms typically require the user to define the metabolic network and provide the experimental data, then perform the flux calculations and statistical analyses. d-nb.info

Table 1: Selected Computational Tools for 13C-Metabolic Flux Analysis

Software Tool Description Key Features
INCA A MATLAB-based platform for isotopically non-stationary and stationary MFA. github.io Supports a wide range of model types and experimental data. d-nb.infogithub.io
Metran A software tool that integrates with other platforms for comprehensive MFA. d-nb.info User-friendly interface, hides complex mathematical computations. d-nb.info
OpenFLUX / OpenMebius Open-source software for efficient modeling and flux estimation. aiche.orggithub.io Provides templates for different organisms and allows model modification. aiche.orggithub.io
WUFlux An open-source platform with a user-friendly interface for steady-state 13C-MFA. github.io Includes tools for MS data correction and provides metabolic network templates for various species. osti.govgithub.io
13CFLUX2 A high-performance code that uses advanced graph-theoretic algorithms for reducing high-dimensional labeling systems. frontiersin.org Optimized for computational efficiency in flux fitting. frontiersin.org

Recent advancements have also explored the use of machine learning algorithms to accelerate flux prediction and handle high-throughput metabolic phenotyping, representing a new frontier in computational fluxomics. acs.org

Experimental Design Principles for this compound Tracing Experiments

The design of an isotope labeling experiment is critical for the accuracy and precision of the resulting flux map. nih.gov A well-designed experiment maximizes the information obtained, allowing for the reliable determination of as many fluxes as possible. frontiersin.org The primary consideration in experimental design is the choice of the isotopic tracer. osti.govnih.gov

When using ethanol (B145695) as a carbon source, different labeling strategies can be employed, such as using [1-13C]ethanol, [2-13C]ethanol, or mixtures of labeled and unlabeled ethanol. aiche.orgnih.gov The optimal choice depends on the specific metabolic pathways of interest and the organism being studied. nih.gov

Key principles for designing this compound tracing experiments include:

Computer-Aided Design : Before conducting wet-lab experiments, computer simulations are used to evaluate different tracer strategies. nih.govresearchgate.net These simulations predict the 95% confidence intervals of the estimated fluxes for various labeling inputs, helping to identify the most informative tracer composition. nih.gov

Tracer Selection : The selection of the labeled carbon position is crucial. For example, in a study on Saccharomyces cerevisiae, computer simulations revealed that using 100% [2-13C]ethanol provided better precision for estimating fluxes in the tricarboxylic acid (TCA) cycle and pentose (B10789219) phosphate (B84403) (PP) pathway compared to mixtures containing [1-13C]ethanol. nih.gov

Culture Conditions : Experiments are typically conducted in chemostat cultures to achieve a metabolic steady state. aiche.org The use of a chemically defined minimal medium is preferred to avoid interference from undefined carbon sources that could dilute the 13C label. osti.govnih.govfrontiersin.org

Data Collection : In addition to labeling patterns of intracellular metabolites, accurate measurements of extracellular rates (e.g., ethanol consumption, product secretion) are essential inputs for the flux calculation model. d-nb.info

By systematically evaluating potential experimental setups, researchers can ensure that the collected data has the highest possible resolution for distinguishing between different metabolic scenarios. nih.gov This robust experimental design is fundamental to the success of any 13C-MFA study. frontiersin.org

Determination of Metabolic Flux Distributions in Biological Systems

Utilizing this compound and other labeled ethanol variants in MFA allows for the detailed quantification of metabolic fluxes, revealing how cells rewire their metabolism to grow on this C2 carbon source. A prominent example is the study of Saccharomyces cerevisiae, where ethanol assimilation has been linked to the enhanced production of valuable biomolecules like S-Adenosyl-L-methionine (SAM). nih.govresearchgate.net

When S. cerevisiae is cultured on ethanol as the sole carbon source, 13C-MFA reveals a significant redirection of carbon traffic compared to growth on glucose. nih.govresearchgate.net Ethanol is first oxidized to acetaldehyde (B116499) and then to acetate (B1210297), which is subsequently converted to acetyl-CoA. This acetyl-CoA then enters central metabolism primarily through the glyoxylate (B1226380) shunt and the TCA cycle. researchgate.net

Table 2: Comparative Metabolic Flux Distribution in S. cerevisiae Flux values are relative, normalized to the specific substrate uptake rate. Data synthesized from findings reported in studies comparing ethanol and glucose metabolism. nih.govresearchgate.net

Metabolic Pathway/Reaction Relative Flux (Glucose as Carbon Source) Relative Flux (Ethanol as Carbon Source) Key Implication
Glycolysis High Inactive (Gluconeogenesis active) Complete reversal of carbon flow from catabolism to anabolism.
Pentose Phosphate Pathway Moderate Lower Reduced demand for NADPH from this pathway.
TCA Cycle Moderate Significantly Higher Increased activity to generate energy and precursors. researchgate.net
Glyoxylate Shunt Low/Inactive Significantly Higher Essential for producing C4 intermediates from C2 units for biosynthesis. researchgate.net
Ethanol Production High (under certain conditions) N/A (Ethanol is consumed) Shift from fermentation to respiration.
Oxidative Phosphorylation Moderate Significantly Higher Enhanced ATP regeneration. nih.gov

Research findings from 13C-MFA in ethanol-assimilating S. cerevisiae have shown that the flux levels through the TCA cycle and glyoxylate shunt are substantially higher compared to when glucose is the carbon source. researchgate.net This metabolic rewiring leads to a significant increase in ATP regeneration via oxidative phosphorylation. nih.gov This enhanced energy state is believed to be a critical factor in the high accumulation of SAM, a molecule whose synthesis is ATP-dependent. nih.govresearchgate.net These detailed flux maps provide a quantitative basis for understanding the metabolic regulation that underpins specific cellular phenotypes.

Assessment of Carbon Source Utilization and Assimilation Pathways

This compound serves as an effective tracer to investigate how different microorganisms assimilate ethanol and integrate its carbon into their metabolic networks. The journey of the labeled carbon reveals the primary pathways for ethanol catabolism and its contribution to biomass and other metabolic products. researchgate.netd-nb.info

In many organisms, including the yeast S. cerevisiae and the fungus Aspergillus niger, the primary route for ethanol utilization involves its oxidation to acetyl-CoA. researchgate.netresearchgate.net This two-carbon unit is a central metabolic precursor, capable of entering the TCA cycle for energy production or serving as a building block for a wide array of biomolecules, including fatty acids and amino acids. nih.govfrontiersin.org

Studies using labeled ethanol have provided clear evidence for these assimilation routes:

In Saccharomyces cerevisiae, 13C-MFA experiments demonstrated that ethanol is the primary carbon source for replenishing the TCA cycle and for gluconeogenesis to produce essential biomass precursors like ribose-5-phosphate (B1218738). aiche.org

In Acetobacter xylinum, a bacterium known for producing bacterial cellulose (B213188), 13C NMR studies with labeled glucose and ethanol showed that ethanol was not directly incorporated as a carbon source into the cellulose polymer. Instead, it was oxidized to acetic acid. This process suppressed glucose consumption and its conversion to gluconic acid, thereby allowing for more efficient use of glucose for cellulose synthesis. researchgate.net

In engineered Escherichia coli strains capable of growth on ethanol, the use of deuterium-labeled ethanol (ethanol-d6) confirmed that the carbon backbone of a target chemical, mevalonic acid, was synthesized from the ethanol feedstock. d-nb.info

Isotopic labeling experiments in Corynebacterium glutamicum and E. coli have been used to verify the co-utilization of methanol (B129727) with other carbon sources, demonstrating that a significant fraction of products like ethanol and 1-butanol (B46404) can be generated from the C1 source when metabolic pathways are appropriately engineered. oup.com

These examples highlight the power of using this compound and other isotopic variants to dissect carbon source utilization. By tracing the fate of the labeled atoms, researchers can confirm pathway activity, quantify the contribution of different substrates in co-fermentation scenarios, and identify metabolic engineering targets to improve the efficiency of substrate conversion to desired products. vanderbilt.eduoup.com

Applications of Ethanol 1 13c in Biological Systems Research

Mammalian Metabolism and Pathophysiology

Ethanol-1-13C is extensively used to study the metabolic effects of alcohol in mammals. Its primary application lies in its ability to act as a tracer, allowing researchers to follow the incorporation of its 13C label into a variety of downstream metabolites. This provides invaluable insights into how ethanol (B145695) consumption alters metabolic fluxes and contributes to disease.

Hepatic Ethanol Metabolism and Associated Redox State Perturbations

The liver is the primary site of ethanol metabolism, a process that significantly impacts the organ's redox state. The oxidation of ethanol to acetaldehyde (B116499) by alcohol dehydrogenase (ADH), and the subsequent oxidation of acetaldehyde to acetate (B1210297) by aldehyde dehydrogenase (ALDH), both involve the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. nih.gov This leads to a marked decrease in the cytosolic and mitochondrial NAD+/NADH ratio. nih.gov

The use of 13C-labeled substrates in conjunction with magnetic resonance spectroscopy (MRS) allows for the in vivo assessment of these redox changes. For instance, studies using hyperpolarized [1-13C]alanine have demonstrated that ethanol infusion leads to a significant increase in the [1-13C]lactate/[1-13C]pyruvate ratio in the rat liver. nih.govnih.gov This shift is a direct consequence of the elevated NADH levels produced during ethanol metabolism, which drives the conversion of pyruvate (B1213749) to lactate (B86563). nih.govnih.gov This alteration in the redox state has profound implications for other metabolic pathways, including the inhibition of fatty acid oxidation and gluconeogenesis, contributing to the development of alcoholic fatty liver disease. oup.comphysiology.org The increased NADH/NAD+ ratio inhibits key enzymes in these pathways, leading to an accumulation of fatty acids and a reduction in glucose production. oup.comphysiology.org

Table 1: Effect of Ethanol Infusion on Hepatic Metabolite Ratios

Metabolite RatioBaselinePost-Ethanol InfusionReference
13C-Lactate / 13C-Pyruvate8.46 ± 0.5813.58 ± 0.69 nih.gov

Cerebral Metabolism and Neurotransmission Dynamics

While the majority of ethanol metabolism occurs in the liver, the brain is also significantly affected by alcohol consumption. This compound has been instrumental in elucidating the intricate ways in which ethanol and its primary metabolite, acetate, influence brain metabolism and neurotransmitter systems.

Studies utilizing in vivo 13C MRS have shown that the 13C label from intravenously administered this compound is readily incorporated into several key brain metabolites. nih.govnih.gov Following administration, 13C labels are detected in the carboxylic and amide carbons of glutamate (B1630785), glutamine, and aspartate. nih.govnih.gov Additionally, 13C-labeled bicarbonate is also observed. nih.govnih.gov This demonstrates that the carbon backbone of ethanol, primarily in the form of acetate, enters central metabolic pathways in the brain, such as the tricarboxylic acid (TCA) cycle.

Research has established that the brain can utilize acetate, derived from hepatic ethanol metabolism, as an energy source. nih.govjci.org In fact, studies have shown that acetate can displace glucose as a fuel for the brain. nih.gov The use of this compound allows for the direct tracing of this process. The 13C label from ethanol is first converted to [1-13C]acetate in the liver, which then enters the brain and is metabolized. nih.gov This process is particularly significant as direct metabolism of ethanol within the brain is considered minimal. nih.govnih.gov The labeling pattern of glutamate and glutamine from [1-13C]ethanol is characteristic of that seen with [1-13C]acetate, a known astrocyte-specific substrate. nih.gov This suggests that ethanol-derived acetate is primarily taken up and metabolized by astrocytes.

The incorporation of the 13C label from this compound into glutamate and glutamine provides a window into neurotransmitter biosynthesis. nih.gov Glutamate is the principal excitatory neurotransmitter, while glutamine serves as its precursor in the glutamate-glutamine cycle between astrocytes and neurons. The detection of 13C-labeled glutamate and glutamine following this compound administration indicates that the carbon skeleton of ethanol contributes to the synthesis of these crucial neurotransmitters. nih.govnih.gov This has significant implications for understanding how alcohol consumption can alter glutamatergic neurotransmission. nih.gov Furthermore, some preliminary research has explored the possibility of a novel biosynthetic pathway where ethanol may be converted to catecholamines like norepinephrine (B1679862), although this remains an area of active investigation. chemrxiv.org

Table 2: Brain Metabolites Labeled by this compound

Labeled MetaboliteSignificanceReference
GlutamateMajor excitatory neurotransmitter nih.govnih.gov
GlutaminePrecursor to glutamate nih.govnih.gov
AspartateExcitatory neurotransmitter and TCA cycle intermediate nih.govnih.gov
BicarbonateProduct of metabolic activity nih.govnih.gov

Cardiac Metabolic Interrogation and Oxidative Phosphorylation Assessment

The heart is another organ where the metabolic impact of ethanol can be investigated using 13C-labeled compounds. Chronic alcohol consumption can lead to alcoholic cardiomyopathy, a condition characterized by impaired cardiac function. oup.com Metabolic disturbances are thought to play a central role in this pathology.

Ethanol metabolism and the subsequent increase in acetate levels can alter the heart's preferred fuel source. oup.com Under normal conditions, the heart primarily relies on the oxidation of long-chain fatty acids for energy. oup.com However, elevated acetate levels can lead to a decrease in fatty acid oxidation. oup.com While direct studies using this compound for cardiac oxidative phosphorylation assessment are less common, the principles of metabolic tracing are applicable. The metabolism of ethanol-derived acetate by the heart muscle would lead to the production of acetyl-CoA, which enters the TCA cycle, ultimately driving oxidative phosphorylation. libretexts.org However, the metabolic shifts induced by alcohol, including alterations in the NAD+/NADH ratio and potential uncoupling of oxidative phosphorylation, can lead to decreased ATP production and impaired cardiac function. oup.comahajournals.org

Study of Ethanol-Dependent Free Radical Generation

The metabolism of ethanol can lead to the formation of reactive free radicals, which are implicated in cellular damage. sfrbm.org Using this compound in conjunction with spin-trapping techniques and electron spin resonance (ESR) spectroscopy has been pivotal in identifying the specific free radicals generated from ethanol.

Key Research Findings:

Identification of the 1-Hydroxyethyl Radical: Studies have unequivocally demonstrated the in vivo formation of the 1-hydroxyethyl radical from ethanol. nih.govnih.govnih.gov When rats were administered [1-¹³C]ethanol, the resulting spin adduct exhibited a characteristic 12-line ESR spectrum, confirming the radical's origin from the ethanol molecule. nih.govnih.gov This was a significant advancement, as it provided direct evidence of ethanol being metabolized into a free radical. nih.govcapes.gov.br

In Vivo Detection: The 1-hydroxyethyl radical adduct has been detected in the bile and pancreatic secretions of rats following ethanol administration. nih.govcapes.gov.brnih.gov This localization provides insights into the tissues and organs where ethanol-induced free radical damage may be most prominent.

Role of Cytochrome P-450: The generation of these free radicals is linked to the activity of cytochrome P-450, particularly the 2E1 isoform (CYP2E1), which is induced by chronic ethanol consumption. nih.govpnas.org

Lipid Peroxidation: Besides the direct formation of the 1-hydroxyethyl radical, ethanol metabolism also initiates lipid peroxidation, leading to the generation of carbon-centered lipid radicals. pnas.org

Interactive Data Table: ESR Spectral Data for 1-Hydroxyethyl Radical Adducts

Compound Spin Trap Observed Spectrum Significance Reference
EthanolPOBN6-line spectrumIndicates a carbon-centered radical. nih.gov
This compoundPOBN12-line spectrumConfirms the radical is derived from ethanol. nih.govnih.gov
This compoundPBN-d14Weak spectral linesIndicates low concentrations of the 1-hydroxyethyl radical spin adduct. capes.gov.br

Microbial Metabolism and Industrial Biotechnology

This compound is instrumental in metabolic flux analysis (MFA), a technique used to quantify the flow of carbon through metabolic pathways in microorganisms. This has significant implications for optimizing the production of valuable bioproducts.

Carbon Flow and Metabolic Regulation in Yeast for Bio-Product Production (e.g., S-Adenosyl-L-Methionine)

Saccharomyces cerevisiae is a key organism for the industrial production of S-adenosyl-L-methionine (SAM), a compound with applications in the pharmaceutical and nutritional supplement industries. researchgate.netnih.govresearchgate.net Adding ethanol to the cultivation medium has been shown to increase intracellular SAM content. researchgate.netnih.gov ¹³C-MFA using this compound has been employed to understand the underlying metabolic reasons for this enhancement. researchgate.netnih.gov

Detailed Research Findings:

Enhanced TCA Cycle and Glyoxylate (B1226380) Shunt Activity: When S. cerevisiae is cultured with ethanol as the carbon source, the metabolic flux through the tricarboxylic acid (TCA) cycle and the glyoxylate shunt is significantly higher compared to when glucose is used. researchgate.netnih.govresearchgate.net

Increased ATP Production: The assimilation of ethanol leads to greater production of ATP through oxidative phosphorylation. researchgate.netnih.gov This enhanced ATP regeneration is considered a critical factor for the high accumulation of SAM, as the synthesis of SAM from methionine and ATP is an energy-intensive process. researchgate.netnih.govaiche.orgwjgnet.com

Precursor Availability: While the flux towards SAM precursors like oxaloacetate and ribose-5-phosphate (B1218738) may be similar in different strains, the increased availability of ATP in high SAM-producing strains appears to be the key differentiator. aiche.org

Interactive Data Table: Metabolic Flux Comparison in S. cerevisiae

Metabolic Pathway Carbon Source: Glucose Carbon Source: Ethanol Key Implication Reference
Tricarboxylic Acid (TCA) CycleLower FluxSignificantly Higher FluxIncreased energy production. researchgate.netnih.govresearchgate.net
Glyoxylate ShuntLower FluxSignificantly Higher FluxEfficient utilization of two-carbon compounds. researchgate.netnih.govresearchgate.net
ATP ProductionLowerHigherDrives high SAM accumulation. researchgate.netnih.gov

Elucidation of Lipid Biosynthesis Pathways in Oleaginous Microorganisms

While direct studies using this compound to specifically elucidate lipid biosynthesis pathways in oleaginous microorganisms are not extensively detailed in the provided search results, the principles of ¹³C-MFA are broadly applicable. By tracing the labeled carbon from ethanol into fatty acids and other lipids, researchers can map the flow of carbon and identify key enzymes and regulatory points in the lipid synthesis pathways. This knowledge is crucial for engineering these microorganisms for enhanced production of biofuels and other lipid-based chemicals.

Mechanisms of Bacterial Cellulose (B213188) Production and Glucose Utilization

Bacterial cellulose (BC) is a high-purity, versatile biomaterial produced by bacteria such as Komagataeibacter xylinus. researchgate.net Ethanol supplementation is known to enhance BC yields. nih.govnih.gov Isotope labeling studies with this compound have been crucial in clarifying the role of ethanol in this process.

Detailed Research Findings:

Ethanol as an Energy Source, Not a Carbon Source for BC: Studies using (1-¹³C) ethanol have demonstrated that the carbon from ethanol is not directly incorporated into the cellulose polymer. nih.govjst.go.jpresearchgate.netresearcher.lifenih.govnii.ac.jp Instead, ethanol is oxidized to acetic acid and serves as an alternative energy source for the bacteria. jst.go.jpresearchgate.netresearcher.lifenii.ac.jp

Efficient Use of Glucose: By providing an alternative energy source, ethanol allows more of the glucose in the medium to be directed towards the synthesis of cellulose rather than being catabolized for energy. nih.govnih.govjst.go.jpresearchgate.net

Metabolic Pathway Regulation: The presence of ethanol suppresses the consumption rate of glucose and its conversion into gluconic acid. jst.go.jpresearchgate.net It also reduces the participation of the Entner-Doudoroff pathway, leading to a more direct polymerization of glucose into cellulose. jst.go.jpresearchgate.net Transcriptomic analyses have confirmed that ethanol supplementation induces genes related to UDP-glucose formation (a precursor for cellulose) and represses genes involved in glycolysis. nih.govnih.gov

Interactive Data Table: Effect of Ethanol on K. xylinus Metabolism

Metabolic Process Without Ethanol With Ethanol Supplementation Outcome Reference
Glucose UtilizationUsed for both energy and BC synthesisPrimarily used for BC synthesisIncreased BC yield. nih.govnih.govjst.go.jpresearchgate.net
Ethanol Incorporation into BCN/ANot incorporatedEthanol acts as an energy source. nih.govjst.go.jpresearchgate.netresearcher.lifenih.govnii.ac.jp
Entner-Doudoroff PathwayActiveReduced participationMore direct polymerization of glucose. jst.go.jpresearchgate.net
Gene ExpressionStandardInduction of UDP-glucose formation genes, repression of glycolysis genes.Directs carbon flow to cellulose. nih.govnih.gov

Plant Physiology and Environmental Science

Characterization of Carbon Dioxide Fixation Pathways (C3, C4, CAM) and Glucose Metabolism

The intramolecular ¹³C distribution in glucose, and consequently in the ethanol derived from its fermentation, provides a signature of the photosynthetic pathway used by the plant to fix carbon dioxide. europa.euresearchgate.net This allows for the differentiation between C3, C4, and Crassulacean Acid Metabolism (CAM) plants. europa.euresearchgate.net

Detailed Research Findings:

Distinct Isotopic Patterns:

In C3 plants , the methylene (B1212753) group of ethanol is enriched in ¹³C compared to the methyl group. europa.euresearchgate.net This pattern is influenced by environmental factors such as water vapor deficit. europa.euresearchgate.net

In C4 plants , the opposite pattern is observed, with the methylene carbon being relatively depleted in ¹³C. europa.euresearchgate.net This is attributed to the role of photorespiration. europa.euresearchgate.net

In CAM plants , the isotopic pattern is similar to C3 plants but more pronounced, with a significant ¹³C enrichment in the methylene carbon. europa.euresearchgate.net

Tracing Metabolism with Labeled Ethanol: By supplying ¹³C-labeled ethanol to plants, researchers can trace its uptake and conversion into other metabolites. oup.com For instance, in studies on drought tolerance, ¹³C-labeled ethanol was shown to be converted into sugars like glucose, fructose, and sucrose (B13894) through gluconeogenesis, contributing to the plant's ability to withstand water stress. oup.com This demonstrates that externally applied ethanol can be incorporated into central carbon metabolism.

Interactive Data Table: Intramolecular ¹³C Distribution in Ethanol from Different Plant Types

Plant Pathway Relative ¹³C Content of Methylene Group (vs. Methyl Group) Underlying Metabolic Influence Reference
C3EnrichedPhotorespiration, environmental conditions. europa.euresearchgate.net
C4DepletedDifferent CO₂ fixation mechanism. europa.euresearchgate.net
CAMStrongly EnrichedTemporal separation of CO₂ fixation. europa.euresearchgate.net

Investigation of Gluconeogenesis and Sugar Accumulation in Response to Ethanol

The use of isotopically labeled compounds, particularly this compound, has been instrumental in tracing the metabolic fate of ethanol in various biological systems and understanding its influence on central metabolic pathways such as gluconeogenesis. Research in both plant and animal models demonstrates that ethanol can significantly alter glucose homeostasis, with its carbon backbone being incorporated into essential biomolecules.

In plant science, nuclear magnetic resonance (NMR) analysis using 13C-labeled ethanol has provided direct evidence that ethanol can be a carbon source for the synthesis of sugars via gluconeogenesis, a critical process for survival under stress. oup.comnih.gov Studies on Arabidopsis thaliana subjected to drought conditions showed that after treatment with 13C-labeled ethanol, the label was detected in various sugars. oup.com This indicates that ethanol is metabolized and its carbon atoms are rerouted into the gluconeogenic pathway to produce sugars, which can act as osmoprotectants and energy sources. oup.comkindai.ac.jp The transcriptomic analysis of these plants further supported this, revealing the upregulation of genes associated with sucrose and starch metabolism following ethanol treatment. oup.comkindai.ac.jpresearchgate.net

Similarly, research on tomato plants under heat stress showed an accumulation of various sugars, including sucrose, glucose, and fructose, in ethanol-treated samples. frontiersin.org This accumulation is attributed to activated gluconeogenesis, suggesting a conserved mechanism across different plant species and stress types. frontiersin.org

In animal systems, particularly in rat liver hepatocytes, studies have explored how ethanol affects gluconeogenesis from other precursors. While it is generally recognized that ethanol can inhibit gluconeogenesis from substrates like lactate and pyruvate, the use of 13C-labeled precursors like [3-13C]alanine in the presence of ethanol has allowed for detailed flux analysis. researchgate.netnih.govoup.com For instance, incubation of hepatocytes with ethanol was found to reduce the flux through pyruvate kinase, a key regulatory step related to gluconeogenesis. nih.govpnas.org In the brain, while the direct metabolism of ethanol is minimal, it is primarily converted to acetate in the liver, which then enters the brain. nih.govnih.gov Studies using [1-13C]ethanol have shown that the 13C label is incorporated into brain metabolites such as glutamate, glutamine, and aspartate, demonstrating that ethanol-derived acetate can serve as a substrate for cerebral metabolism. nih.gov

Table 1: Summary of NMR Analysis of 13C-Labeled Ethanol in Arabidopsis thaliana

Tissue Sample Time Point (Post-Treatment) Key Finding Reference
Roots & Shoots 24 and 72 hours 13C from labeled ethanol was incorporated into sugars. oup.com
Roots & Shoots Not Specified Confirmed that gluconeogenesis is involved in the accumulation of sugars. nih.govresearchgate.net

Role of Exogenous Ethanol in Abiotic Stress Tolerance (e.g., Drought, Heat)

The application of exogenous ethanol has been identified as a promising strategy to enhance plant tolerance to various abiotic stressors, including drought and heat. The use of this compound has been pivotal in elucidating the underlying mechanisms, demonstrating that ethanol is not just a signaling molecule but also a carbon source that fuels protective metabolic pathways.

Drought Stress:

Research has shown that applying ethanol to the soil significantly enhances drought tolerance in several plant species, including Arabidopsis thaliana, rice, and wheat. oup.comkindai.ac.jp Phenotypic analysis revealed that ethanol-treated plants exhibit delayed water loss and higher survival rates after a period of drought. oup.comresearchgate.net The protective effects are linked to several physiological and molecular changes. Ethanol treatment induces stomatal closure, which reduces the transpiration rate and helps conserve water, as evidenced by increased leaf water content and higher leaf temperatures. oup.comkindai.ac.jp

The mechanism appears to involve the abscisic acid (ABA) signaling pathway. nih.gov Experiments with an abi1-1 mutant, which is insensitive to ABA, showed that ethanol treatment did not enhance drought tolerance, indicating that a functional ABA signaling pathway is necessary for the ethanol-mediated response. oup.comkindai.ac.jp Furthermore, metabolomic and transcriptomic analyses of ethanol-treated plants revealed an increased accumulation of sugars, amino acids, and other protective compounds. oup.comnih.govresearchgate.net As confirmed by 13C-labeled ethanol studies, the accumulation of sugars is partly due to the activation of gluconeogenesis, where ethanol itself serves as a carbon substrate. oup.comresearchgate.net

Heat Stress:

Ethanol pretreatment has also been shown to confer thermotolerance in plants. In tomato seedlings, ethanol application significantly improved survival rates under severe heat stress. frontiersin.org Metabolome analysis of these plants indicated significant changes in the levels of various metabolites, including a notable accumulation of sugars like trehalose, sucrose, glucose, and fructose. frontiersin.org This suggests that, similar to its role in drought tolerance, ethanol-induced gluconeogenesis contributes to the accumulation of compatible solutes that protect cells from heat-induced damage. frontiersin.org Additionally, ethanol treatment was found to upregulate stress-related genes, such as those encoding late embryogenesis abundant (LEA) proteins and enzymes for eliminating reactive oxygen species (ROS). frontiersin.org In Arabidopsis, ethanol was reported to enhance heat tolerance by stimulating the unfolded protein response (UPR), which helps maintain protein homeostasis in the endoplasmic reticulum under stress. frontiersin.org

Table 2: Effects of Exogenous Ethanol on Plant Abiotic Stress Tolerance

Plant Species Abiotic Stress Key Effects of Ethanol Treatment Reference
Arabidopsis thaliana Drought Enhanced survival, stomatal closure, increased sugar accumulation via gluconeogenesis, ABA signaling involvement. oup.comnih.govkindai.ac.jp
Rice (Oryza sativa) Drought Significantly enhanced drought tolerance. oup.comkindai.ac.jpresearchgate.net
Wheat (Triticum aestivum) Drought Significantly enhanced drought tolerance. oup.comkindai.ac.jpresearchgate.net
Tomato (Solanum lycopersicum) Heat Higher survival rates, accumulation of sugars and polyamines, upregulation of stress-related genes. frontiersin.org
Arabidopsis thaliana High-Light Mitigated photoinhibition, reduced hydrogen peroxide accumulation, increased antioxidative enzyme activity. jst.go.jpnih.gov

Isotope Fractionation and Kinetic Isotope Effects Kies Associated with Ethanol 1 13c

Principles of Enzymatic Isotope Discrimination and Redistribution of ¹³C

Enzymes discriminate between carbon isotopes (¹³C vs. ¹²C) due to the difference in mass. A C-H or C-C bond involving the heavier ¹³C isotope has a lower zero-point vibrational energy, making it stronger and requiring more energy to break. Consequently, reactions involving the cleavage of bonds to a ¹³C atom are typically slower than those involving a ¹²C atom. nih.gov This phenomenon is the basis of the primary kinetic isotope effect.

In the context of ethanol (B145695) production via fermentation, two key enzymes are responsible for significant isotope effects:

Pyruvate (B1213749) Decarboxylase: This enzyme catalyzes the decarboxylation of pyruvate to acetaldehyde (B116499) and carbon dioxide. This step involves the breaking of a C-C bond. Studies have shown a primary ¹³C KIE for this reaction, meaning the resulting acetaldehyde is depleted in ¹³C relative to the pyruvate pool. nih.gov Specifically, a KIE of ~1.02 has been reported for this step in yeast, indicating that the reaction is about 2% faster for ¹²C-containing pyruvate. nih.gov

Alcohol Dehydrogenase (ADH): This enzyme catalyzes the final step, the reduction of acetaldehyde to ethanol. acs.org While the primary action is on hydrogen transfer, the change in hybridization at the carbonyl carbon from sp² in acetaldehyde to sp³ in ethanol can also induce a secondary isotope effect. nih.gov Studies on yeast alcohol dehydrogenase (YADH) have measured macroscopic KIEs for the oxidation of ethanol, which provide insights into the reverse reaction. For instance, a KIE of 2.19 ± 0.05 has been reported for the YADH-catalyzed oxidation of ethanol. nih.gov The ¹³C primary isotope effect for the oxidation of benzyl (B1604629) alcohol by YADH has been measured at approximately 1.028, suggesting significant isotopic discrimination during the hydride transfer step. novanet.ca

These enzymatic discriminations lead to a non-statistical distribution of ¹³C within the ethanol molecule, meaning the ¹³C content is not uniform across the methyl (CH₃) and methylene (B1212753) (CH₂OH) positions. nih.gov This intramolecular isotopic ordering is a direct consequence of the metabolic pathway and the specific KIEs of the enzymes involved. nih.gov

Positional Isotope Composition (PIC) of Ethanol and its Biological Significance

Positional Isotope Composition (PIC), also referred to as site-specific or intramolecular isotope analysis, is the measurement of the isotopic abundance at each specific atomic position within a molecule. nih.goveconomie.gouv.fr For ethanol, this involves determining the δ¹³C values for the methyl carbon (C-2) and the methylene carbon (C-1, as in Ethanol-1-¹³C) separately. economie.gouv.fr This is typically achieved using techniques like Isotope Ratio Monitoring by ¹³C Nuclear Magnetic Resonance (irm-¹³C NMR) or pyrolysis-gas chromatography-isotope ratio mass spectrometry (py-GC-IRMS). acs.orgresearchgate.net

The biological significance of ethanol's PIC is immense as it serves as a detailed fingerprint of its origin. nih.gov The intramolecular ¹³C distribution in ethanol directly reflects the ¹³C pattern of the precursor glucose and the specific metabolic pathway used for fermentation. capes.gov.br For example, ethanol derived from C₃ plants (like grapes and wheat) consistently shows a relative ¹³C enrichment in the methylene (C-1) position compared to the methyl (C-2) position. nih.govcapes.gov.br Conversely, ethanol from C₄ plants (like maize and sugarcane) often displays the opposite pattern, with the methylene carbon being relatively depleted in ¹³C. capes.gov.br

This difference arises because the initial photosynthetic pathways (C₃ vs. C₄) create distinct intramolecular ¹³C patterns in the starting glucose, which are then passed on to the ethanol molecule during fermentation. nih.gov Therefore, PIC analysis is a powerful tool for:

Authenticating alcoholic beverages: Distinguishing between spirits made from C₃ plants (e.g., wine brandy) and C₄ plants (e.g., rum or certain vodkas). acs.org

Tracing metabolic pathways: The specific isotopic signature provides clues about the enzymatic reactions involved in biosynthesis. nih.gov

Reconstructing environmental conditions: As discussed later, factors like water availability can influence the PIC. capes.gov.brresearchgate.net

Table 1: Representative Positional Isotope Composition (δ¹³C) in Ethanol from Different Plant Origins This is an interactive table. Click on the headers to sort the data.

Botanical Origin Plant Type δ¹³C (Methyl) [‰] δ¹³C (Methylene) [‰] Intramolecular Difference (δ¹³CCH₂OH - δ¹³CCH₃) [‰] Reference
Wine C₃ -28.0 -24.1 +3.9 acs.org
Beer C₃ -26.5 -21.1 +5.4 acs.org
Shochu (Rice) C₃ -27.9 -22.5 +5.4 acs.org
Whisky C₄ -12.4 -12.0 +0.4 acs.org
CAM Plant Ethanol CAM Varies Varies up to +13 capes.gov.br

Note: Values are illustrative and can vary based on specific samples and conditions. The‰ notation represents parts per thousand deviation from a standard.

Influence of Metabolic Pathways on Intramolecular ¹³C Distribution (e.g., Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway)

The specific catabolic pathway used by a microorganism to convert glucose into ethanol profoundly impacts the final intramolecular ¹³C distribution. nih.gov The three primary pathways are the Embden-Meyerhof-Parnas (EMP or glycolysis), the Entner-Doudoroff (ED), and the reductive pentose phosphate (RPP) pathways. nih.gov

Embden-Meyerhof-Parnas (EMP) Pathway: This is the classic glycolytic pathway used by yeast (Saccharomyces cerevisiae). In this pathway, the C-1, C-2, and C-3 of glucose form one pyruvate molecule, while C-4, C-5, and C-6 form another. The methylene carbon (C-1) of ethanol originates from glucose carbons C-2 and C-5, while the methyl carbon (C-2) of ethanol comes from glucose carbons C-3 and C-6. nih.gov The isotopic fractionation in this pathway is largely influenced by the KIEs of aldolase (B8822740) and pyruvate decarboxylase. nih.govpnas.org

Pentose Phosphate Pathway (PPP): This pathway is an alternative to glycolysis. In the reductive pentose phosphate (RPP) pathway, used by organisms like Leuconostoc mesenteroides, the carbon affiliations are different. The decarboxylation of 6-phosphogluconate by phosphogluconate dehydrogenase is a key step with a significant isotope effect. pnas.org Research has shown that the RPP pathway results in a unique isotopic signature in the final ethanol product, distinct from that of the EMP pathway. nih.govnih.gov Specifically, a significant apparent kinetic isotope effect is observed for the methylene group in the RPP pathway, which is not seen in the EMP or ED pathways. nih.gov

Entner-Doudoroff (ED) Pathway: Used by bacteria like Zymomonas mobilis, this pathway also has a unique carbon-mapping from glucose to ethanol. The C-1 of ethanol derives from glucose C-2, and the C-2 of ethanol from glucose C-3. nih.gov This pathway shows a more pronounced apparent KIE for the methyl group compared to the methylene group. nih.gov

Table 2: Apparent Kinetic Isotope Effects (appKIE) in Ethanol from Different Fermentation Pathways This is an interactive table. Click on the headers to sort the data.

Microorganism Metabolic Pathway appKIE (Methylene C-1) appKIE (Methyl C-2) Reference
Saccharomyces cerevisiae EMP (Glycolysis) 1.0001 ± 0.0002 1.0014 ± 0.0002 nih.gov
Zymomonas mobilis Entner-Doudoroff (ED) 1.0004 ± 0.0002 1.0035 ± 0.0002 nih.gov
Leuconostoc mesenteroides Reductive Pentose Phosphate (RPP) 1.0034 ± 0.0002 1.0020 ± 0.0002 nih.gov

These distinct isotopic signatures demonstrate that the intramolecular ¹³C distribution in ethanol is a direct reporter of the central carbon metabolism used by the fermenting organism. nih.gov

Environmental and Biological Factors Modulating ¹³C Fractionation in Vivo

The final isotopic composition of ethanol is not solely determined by the core metabolic pathway but is also modulated by a variety of environmental and biological factors. tandfonline.comresearchgate.net These factors can influence enzyme kinetics, metabolic fluxes, and the isotopic composition of the initial substrates.

Environmental Factors:

Water Availability: Water stress in plants, such as grapevines, can lead to stomatal closure. This limits the intake of atmospheric CO₂ and can increase photorespiration, a process that alters the ¹³C content of sugars. researchgate.net This effect is passed on to the ethanol, with studies showing a correlation between vine water status (measured by predawn leaf water potential) and the δ¹³C of the methylene group of ethanol. economie.gouv.fr

Temperature and Sunlight: Climatic conditions during plant growth affect photosynthetic rates and metabolic processes, thereby influencing the initial ¹³C fractionation in glucose. nih.govcapes.gov.br A study on European wines found that the intramolecular ¹³C pattern in ethanol correlated with air temperature and the δ¹⁸O of wine water, suggesting water vapor deficit is a key factor. nih.gov

CO₂ Source and Concentration: The isotopic composition of atmospheric CO₂, the ultimate carbon source for plants, can vary, influencing the baseline δ¹³C values.

Biological Factors:

Plant Type (C₃, C₄, CAM): As previously discussed, the type of photosynthetic pathway is a primary determinant of the intramolecular ¹³C pattern in the initial glucose, leading to significant differences in the resulting ethanol. capes.gov.br

Microorganism Species: Different species of yeast or bacteria utilize different metabolic pathways (e.g., S. cerevisiae vs. Z. mobilis) or may have isoenzymes with slightly different KIEs, leading to varied fractionation patterns even from the same glucose source. nih.govnih.gov

Metabolic Branching and Pool Sizes: The flow of metabolites through branching pathways (like the pentose phosphate pathway running in parallel with glycolysis) can alter the isotopic composition of the pyruvate pool destined for ethanol production. tandfonline.commicrobialcell.com The relative sizes of different metabolite pools can also dampen or amplify the expression of enzymatic KIEs. researchgate.net

These modulating factors add layers of complexity but also provide a richer set of information that can be extracted from the positional isotope analysis of ethanol, allowing for more detailed reconstructions of its biosynthetic history. tandfonline.comresearchgate.net

Future Directions and Emerging Research Frontiers

Integration of Ethanol-1-13C Tracing with Multi-Omics Data (Proteomics, Metabolomics, Transcriptomics)

The next frontier in understanding the metabolic fate of ethanol (B145695) involves integrating data from this compound tracing with other large-scale "omics" datasets. This systems-level approach allows researchers to move beyond mapping metabolic pathways to understanding their regulation and functional consequences.

Connecting Flux to Gene and Protein Expression: By combining 13C Metabolic Flux Analysis (13C-MFA) with transcriptomics (measuring gene expression) and proteomics (measuring protein levels), researchers can build more comprehensive models of cellular behavior. For instance, observing an increased flux through a particular pathway after this compound administration can be correlated with the upregulation of genes encoding the enzymes in that pathway. This integration provides a more holistic view, linking metabolic function directly to its genetic and protein-level regulation. d-nb.info

Metabolomics-Driven Insights: Untargeted metabolomics, which measures a wide array of metabolites, complements the targeted nature of isotope tracing. While this compound reveals the direct fate of ethanol's carbon atom, untargeted metabolomics can reveal broader shifts in the metabolic landscape. For example, a study using [1-13C] ethanol in mouse models combined this tracing with metatranscriptomics of the gut microbiota. nih.gov The results showed that while the gut microbes did not directly metabolize the ethanol, they responded by activating acetate (B1210297) dissimilation pathways, a finding only possible through the integration of isotope tracing and transcriptomics. nih.gov

This multi-omics strategy is crucial for building predictive models of metabolism in health and disease, offering a powerful tool to understand the complex metabolic rewiring that occurs in conditions like cancer or alcoholic liver disease. d-nb.infomit.edu

Development of Advanced Hyperpolarization Strategies for Enhanced In Vivo Sensitivity

A significant challenge in in vivo magnetic resonance spectroscopy (MRS) is the low signal-to-noise ratio of 13C-labeled compounds. Hyperpolarization techniques dramatically increase the signal from 13C tracers, enabling real-time imaging of metabolic processes in living organisms. researchgate.netrsna.org

Dissolution Dynamic Nuclear Polarization (d-DNP): This is the leading method for hyperpolarization. rsna.org It involves polarizing the 13C-labeled molecule at very low temperatures (around 1 K) and high magnetic fields (e.g., 7 T) before rapidly dissolving it to create an injectable solution. cibm.chresearchgate.net This process can boost the 13C NMR signal by more than 10,000-fold. rsna.org While [1-13C]pyruvate is the most studied hyperpolarized tracer, research is expanding to other molecules. researchgate.netnih.gov

Improving Polarization and Biocompatibility: Current research focuses on several key areas of improvement. One is increasing the polarization efficiency by optimizing magnetic field strength, temperature, and the choice of polarizing agents (radicals). cibm.chstanford.edu For instance, using a 7 T polarizer has achieved liquid-state 13C polarization of up to 35%. cibm.chresearchgate.net Another critical area is enhancing biocompatibility. Efforts are underway to develop methods that use more biocompatible solvents, such as ethanol-water mixtures, and to efficiently filter out the radical agents before injection, which is crucial for clinical translation. harvard.eduacs.org

The development of these strategies will make it possible to use hyperpolarized this compound to non-invasively monitor ethanol metabolism in real-time within specific organs like the liver, offering unprecedented insights into conditions such as alcoholic liver disease. nih.gov

Expansion of this compound Applications in Complex Biological Systems and Disease Models

While much of the foundational work with this compound has been in specific cell or animal models, its application is expanding to more complex systems.

Gut Microbiome Interactions: The gut microbiome plays a critical role in host metabolism and is profoundly affected by alcohol consumption. tandfonline.comphysiology.org Recent studies using [1-13C] ethanol have begun to unravel the intricate relationship between ethanol, its metabolites like acetate, and microbial activity. nih.gov Research has shown that ethanol consumption alters the gut microbiota composition, which can lead to increased intestinal permeability and systemic inflammation. tandfonline.commdpi.com Future studies will likely use this compound to further probe how ethanol-derived carbons are utilized or exchanged between the host and its microbiome, providing insights into the mechanisms of alcohol-related diseases.

Cancer Metabolism: Cancer cells exhibit rewired metabolism to fuel their rapid growth. d-nb.infomdpi.com While glucose and glutamine are the most studied tracers in cancer, there is growing interest in how other substrates like acetate (a downstream metabolite of ethanol) are used. d-nb.info Studies using this compound could help elucidate the contribution of ethanol metabolism to the pool of acetate used by tumors, particularly in cancers linked to alcohol consumption. mit.edu

Cardiac and Neurological Disease Models: Hyperpolarized 13C MRI, initially focused on cancer, is now being applied to cardiovascular and neurological diseases. researchgate.netrsna.org For example, hyperpolarized [1-13C]pyruvate has been used to assess cardiac metabolism and to study metabolic changes in glioma. nih.govcibm.ch A study in rats demonstrated that co-administration of ethanol increased the conversion of hyperpolarized [1-13C]pyruvate to lactate (B86563) in the liver, reflecting a change in the NADH/NAD+ ratio associated with ethanol metabolism. nih.gov This approach could be adapted to study the metabolic impact of ethanol on the heart and brain in various disease models.

The table below summarizes recent applications of 13C-labeled ethanol and related tracers in various research models.

Research AreaModel SystemTracer(s)Key Findings
Gut Microbiota Mouse Models[1-13C] ethanolGut microbiota respond to ethanol by activating acetate dissimilation pathways rather than metabolizing ethanol directly. nih.gov
Liver Metabolism Rat ModelsHyperpolarized [1-13C]pyruvate + EthanolEthanol co-administration increases the conversion of pyruvate (B1213749) to lactate, indicating a shift in the liver's redox state (NADH levels). nih.gov
Cancer Metabolism Human Tumor Tissue (ex vivo)[U-13C]glucoseEstablished a method for tracing metabolic pathways in intact, viable human liver tissue slices. diva-portal.org
Cardiac Metabolism Rat ModelsHyperpolarized [1-13C]pyruvic acid and [1-13C]butyric acidDemonstrated simultaneous monitoring of carbohydrate and short-chain fatty acid oxidation in the heart. cibm.ch

Refinement of Analytical and Computational Tools for High-Throughput and Sub-Cellular Metabolic Studies

The precision of metabolic flux analysis depends heavily on the analytical instruments used to measure isotope labeling and the computational software used to calculate fluxes. rsc.org

Advanced Analytical Techniques: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are the primary tools for detecting 13C labels. wikipedia.orgresearchgate.net High-resolution MS instruments allow for precise measurement of mass isotopomer distributions in various metabolites. nih.gov NMR, while less sensitive, can provide information about the positional labeling within a molecule, which is highly valuable for resolving complex pathway fluxes. creative-proteomics.com Continued improvements in the sensitivity and resolution of these techniques are critical.

Computational Modeling and Software: The complexity of metabolic networks, especially in mammalian cells, requires sophisticated software for flux calculation. wikipedia.orgrsc.org Tools like 13CFLUX2, OpenFLUX, and INCA use algorithms to fit experimental labeling data to metabolic network models to estimate flux values. wikipedia.orgnih.gov Future software development is focused on handling larger, more complex models (e.g., genome-scale models), integrating multi-omics data, and analyzing non-stationary labeling experiments, which track the incorporation of the label over time. rsc.orgrsc.org

Sub-cellular Resolution: A major challenge in metabolic research is that standard analyses are performed on whole cells, which masks the distinct metabolic processes occurring in different organelles like mitochondria and cytosol. nih.govd-nb.info Emerging techniques aim to achieve sub-cellular resolution by combining rapid fractionation of organelles with stable isotope tracing. d-nb.infonih.gov These methods must overcome the significant challenge of "post-harvest metabolism," where metabolic activity continues during the fractionation process. nih.govresearchgate.net New strategies are being developed to correct for these artifacts, enabling a more accurate view of compartmentalized metabolism. nih.govresearchgate.net

Ethical Considerations and Regulatory Frameworks in Isotope Tracer Research

As research with stable isotopes like this compound moves closer to clinical applications, navigating the ethical and regulatory landscape is paramount.

Safety and Regulatory Oversight: Stable isotopes, including 13C, are non-radioactive and have an excellent safety record in human metabolic studies. nih.govnih.gov In the United States, the Food and Drug Administration (FDA) generally does not require an Investigational New Drug (IND) application for studies using stable isotopes, provided the research aims to gain basic physiological or biochemical information and is not intended for immediate diagnosis or therapy. harvard.eduembopress.org However, all research involving human subjects must receive approval from an Institutional Review Board (IRB) or an equivalent ethics committee. harvard.edunih.govresearchgate.net The IRB's role is to ensure that the potential benefits of the research justify any risks and that participants' rights and welfare are protected. embopress.orghumankinetics.com

Informed Consent: A cornerstone of ethical research is the process of informed consent. solubilityofthings.com Researchers must clearly explain the study's procedures, potential risks (however minimal), and benefits to participants. This ensures that individuals can make a voluntary and informed decision about their participation. solubilityofthings.com

Animal Welfare: For preclinical studies involving animals, ethical considerations are equally important. Researchers must justify the use of animals, ensure they are treated humanely, and design experiments to minimize any potential suffering. solubilityofthings.com

The long history of safe use of stable isotopes like 13C in nutritional and metabolic research provides a strong foundation for their continued application. nih.govnih.gov Adherence to established ethical principles and regulatory guidelines ensures that this powerful research can proceed responsibly. harvard.edu

Q & A

Q. How is Ethanol-1-¹³C synthesized and purified for isotopic labeling studies?

Ethanol-1-¹³C is synthesized via catalytic reduction of ¹³C-labeled acetic acid derivatives or enzymatic fermentation of ¹³C-enriched substrates. Isotopic incorporation is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR). Purification typically involves fractional distillation or preparative chromatography to achieve >99% isotopic purity. Critical steps include minimizing isotopic dilution during synthesis and verifying purity through spectral analysis .

Q. What analytical techniques are essential for characterizing Ethanol-1-¹³C in metabolic studies?

Key techniques include:

  • ¹³C NMR : To confirm the position and integrity of the ¹³C label. Ethanol-1-¹³C exhibits distinct J-coupling patterns (e.g., JAX = 141 Hz, JBX = -4.65 Hz) in spin systems like (XA₂)B₃, as observed in zero-field NMR studies .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : To quantify isotopic enrichment and detect impurities.
  • Isotope Ratio Mass Spectrometry (IRMS) : For precise measurement of ¹³C abundance .

Q. How should researchers design experiments to track Ethanol-1-¹³C in metabolic flux analysis?

Use pulse-chase labeling protocols with controlled dosing to monitor ¹³C incorporation into downstream metabolites. Optimize quenching methods (e.g., liquid nitrogen snap-freezing) to halt metabolic activity instantaneously. Data interpretation requires kinetic modeling software (e.g., INCA) to map flux distributions .

Advanced Research Questions

Q. How can dynamic nuclear polarization (DNP) enhance sensitivity in NMR studies of Ethanol-1-¹³C?

DNP leverages microwave irradiation at low temperatures (~1.2 K) and high magnetic fields (3.35 T) to hyperpolarize ¹³C nuclei in solid-state Ethanol-1-¹³C. Subsequent rapid dissolution preserves polarization, achieving signal enhancements >10,000× in liquid-state NMR. This method reduces acquisition time and enables real-time tracking of metabolic processes in vivo .

Q. What strategies resolve discrepancies in J-coupling constants for Ethanol-1-¹³C under varying experimental conditions?

Observed variations in J-coupling (e.g., JAB = 7.1 Hz in zero-field vs. high-field NMR) arise from solvent effects, temperature, and magnetic field strength. Use perturbation theory (first- and second-order corrections) to model energy levels and transition frequencies. Validate simulations against experimental spectra, adjusting for environmental parameters .

Q. How does zero-field NMR differentiate isotopomers like Ethanol-1-¹³C and Ethanol-2-¹³C in complex mixtures?

Zero-field NMR correlates spin-spin couplings (J) without external magnetic field interference. For Ethanol-1-¹³C, transitions are governed by (XA₂)B₃ spin systems, while Ethanol-2-¹³C follows (X₂A)B₃ symmetry. Multidimensional correlation spectra isolate cross-peaks unique to each isotopomer, even in overlapping regions (e.g., KA = 1 vs. KA = 3/2 peaks) .

Q. How should researchers address contradictions in hyperpolarized Ethanol-1-¹³C data reproducibility?

Inconsistent polarization levels (e.g., 37% vs. lower yields) may stem from microwave power fluctuations or dissolution timing. Standardize protocols using a DNP polarizer with real-time monitoring of microwave alignment and dissolution triggers. Cross-validate results with thermal equilibrium controls and replicate experiments .

Methodological Best Practices

  • Literature Review : Prioritize primary sources (e.g., UC Berkeley theses ) over vendor databases. Use PubMed and IRMS-focused journals for isotopic tracing methodologies .
  • Data Validation : Employ mixed-method approaches (e.g., NMR + MS) to cross-check isotopic purity and spectral assignments .
  • Ethical Reporting : Disclose all experimental parameters (e.g., DNP dissolution time, solvent composition) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanol-1-13C
Reactant of Route 2
Ethanol-1-13C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.